
1-(6-Methylpyridin-2-yl)ethanol
Overview
Description
1-(6-Methylpyridin-2-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(6-methylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(6-methylpyridin-2-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 1-(6-methylpyridin-2-yl)ethanone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Major Products Formed:
Oxidation: 1-(6-Methylpyridin-2-yl)ethanone.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanol group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions, enhancing binding affinity .
Comparison with Similar Compounds
2-Pyridinemethanol: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-2-pyridinemethanol: Similar structure but with the hydroxyl group at a different position.
1-(2-Pyridyl)ethanol: Similar structure but lacks the methyl group at the 6-position.
Uniqueness: 1-(6-Methylpyridin-2-yl)ethanol is unique due to the presence of both the methyl group at the 6-position and the ethanol group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
1-(6-Methylpyridin-2-yl)ethanol is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula , featuring a pyridine ring with a methyl group at the 6-position and an ethanol group at the 1-position. This unique structure allows it to interact with various biological targets, particularly glutamate receptors, which are crucial for cognitive functions and neuroplasticity.
1. Interaction with Glutamate Receptors
Research indicates that this compound acts as a positive allosteric modulator of certain glutamate receptors. These receptors play significant roles in synaptic transmission and are implicated in various neurodegenerative diseases. By modulating these receptors, the compound may have potential therapeutic applications in treating cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia.
2. Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies suggest that it can inhibit the growth of pathogens, although the exact mechanism of action remains to be fully elucidated. Further research is necessary to explore its efficacy and potential applications in antimicrobial therapies .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Grignard Reaction : Involves the reaction of a Grignard reagent with an appropriate carbonyl compound.
- Reductive Amination : A method that combines an aldehyde or ketone with an amine in the presence of a reducing agent.
These synthetic routes allow for the production of this compound in varying yields, depending on the specific conditions employed .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
2-Picoline | Methyl group at position 6 | Primarily used as a solvent; lacks ethanol functionality. |
3-Hydroxypyridine | Hydroxyl group at position 3 | Exhibits different biological activities; less studied for allosteric modulation. |
4-Methylpyridine | Methyl group at position 4 | Different receptor interaction profile; used in agrochemicals. |
1-(5-Methylpyridin-2-yl)ethanol | Similar ethanol substitution | May have distinct pharmacological properties due to positional isomerism. |
This comparison highlights the specificity of this compound's receptor interactions and its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cognitive Enhancement : A study demonstrated that compounds similar to this compound improved cognitive performance in animal models by enhancing glutamate receptor signaling.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited several strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
- Analgesic Properties : Preliminary research indicates that derivatives of this compound may exhibit analgesic effects, indicating further avenues for pharmacological exploration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6-Methylpyridin-2-yl)ethanol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition or substitution reactions. For example, a green method involves reacting 2,6-dimethylpyridine with aromatic aldehydes under solvent-free conditions, avoiding noble metal catalysts. Optimization focuses on temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios to maximize yields (e.g., 65–85%) . Intermediate purification may require vacuum distillation (80°C) and column chromatography using silica gel .
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect byproducts .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 68°C for related diols) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, ethanol) but has limited solubility in water. Storage at ambient temperatures under inert gas (N) prevents oxidation. Stability tests under varying pH (4–9) and light exposure should precede long-term storage .
Advanced Research Questions
Q. What catalytic mechanisms enable the atom-economical synthesis of this compound derivatives?
- Methodological Answer : Mechanistic studies suggest a base-mediated pathway where 2,6-dimethylpyridine undergoes deprotonation at the benzylic C(sp)-H bond, forming a nucleophilic intermediate. This intermediate reacts with aldehydes via addition-elimination, as evidenced by kinetic isotope effect (KIE) experiments and DFT calculations . Catalytic cycles may involve Lewis acids (e.g., ZnCl) to stabilize transition states.
Q. How do structural modifications of this compound influence its bioactivity (e.g., ALK5 inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies show that substituting the pyridine ring with electron-withdrawing groups (e.g., -CF) enhances binding to TGF-β type 1 receptors. For example, derivatives like 2-[3-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide exhibit IC values <100 nM in luciferase reporter assays. Computational docking (AutoDock Vina) identifies hydrophobic interactions with Val-219 and His-283 residues as critical .
Q. What strategies resolve contradictions in reported yields or selectivity during scale-up?
- Methodological Answer : Discrepancies often arise from:
- Reagent quality : Trace moisture in solvents reduces yields; use of molecular sieves or anhydrous conditions is recommended .
- Scale-dependent heat transfer : Microreactors or flow chemistry improve mixing and temperature control for gram-scale synthesis .
- Byproduct analysis : LC-MS or F NMR (for fluorinated analogs) identifies side products, guiding recrystallization or gradient elution protocols .
Q. Can computational models predict novel applications of this compound in materials science?
- Methodological Answer : Yes. Molecular dynamics (MD) simulations reveal its potential as a cross-linker in polymers due to dual hydroxyl groups. Experimental validation shows PyDMA (a methacrylate derivative) forms hydrogels with tunable degradation rates under alkaline conditions. QSPR models correlate substituent electronegativity with material tensile strength () .
Q. Methodological Considerations Table
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLROKJXHCPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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